molecular formula C20H32O2 B1238472 Juniperonic acid

Juniperonic acid

Cat. No. B1238472
M. Wt: 304.5 g/mol
InChI Key: JDKIKEYFSJUYJZ-OUJQXAOTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z,11Z,14Z,17Z)-icosatetraenoic acid is an icosatetraenoic acid in which the four double bonds have Z configuration and are located at positions 5, 11, 14 and 17. It has a role as a plant metabolite. It is a conjugate acid of a (5Z,11Z,14Z,17Z)-icosatetraenoate.

Scientific Research Applications

1. Immunomodulatory Effects

  • Juniperonic acid (JPA), a rare n-3 polyunsaturated fatty acid (PUFA), has been studied for its immunosuppressive effects. In one study, JPA incorporated into the phospholipids of murine macrophage cells modulated pro-inflammatory mediator production. This study demonstrated that JPA suppressed the production of various inflammatory mediators such as nitric oxide, interleukin-6, and tumor necrosis factor-α, indicating its potential anti-inflammatory properties (Tsai et al., 2018).

2. Antiproliferative Activity

  • Juniperonic acid has been identified to exhibit antiproliferative activities. For instance, it was shown to inhibit the proliferation of Swiss 3T3 cells, a line of mouse embryonic fibroblast cells, in response to bombesin, a mitogenic neuropeptide. This effect of JPA was comparable to that of eicosapentaenoic acid (EPA), suggesting its potential application in the inhibition of unwanted cell proliferation (Morishige et al., 2008).

3. Role in Fatty Acid Metabolism

  • Research has explored how juniperonic acid is metabolized into essential fatty acids in animal cells. This study provides insights into the metabolic pathways of juniperonic acid and its potential role in the biosynthesis of essential fatty acids, which are crucial for various physiological functions (Tanaka et al., 2007).

4. Potential in Cancer Therapy

  • Several studies have explored the role of compounds isolated from Juniperus species, which include juniperonic acid, in cancer therapy. These compounds have been found to induce apoptosis in breast cancer cells and inhibit cell survival pathways, highlighting their potential as natural anticancer agents (Benzina et al., 2014).

properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5Z,11Z,14Z,17Z)-icosa-5,11,14,17-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,15-16H,2,5,8,11-14,17-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,16-15-

InChI Key

JDKIKEYFSJUYJZ-OUJQXAOTSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\CCCC/C=C\CCCC(=O)O

SMILES

CCC=CCC=CCC=CCCCCC=CCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCCCCC=CCCCC(=O)O

synonyms

juniperonic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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